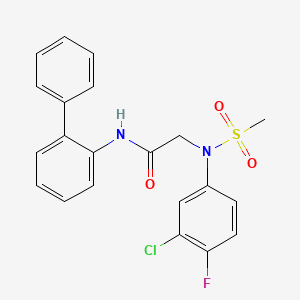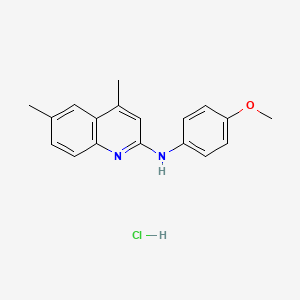![molecular formula C21H24N2O3 B5157695 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. EPPB is a small molecule inhibitor that selectively targets a specific protein, which plays a crucial role in cancer cell proliferation and survival.
Mechanism of Action
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide selectively targets a protein called heat shock protein 70 (Hsp70), which is overexpressed in cancer cells and plays a crucial role in their survival. Hsp70 is involved in protein folding, degradation, and transport, and it also protects cancer cells from stress-induced apoptosis. This compound binds to the ATP-binding site of Hsp70 and inhibits its function, leading to the accumulation of misfolded proteins and the activation of the unfolded protein response pathway. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also reduces the levels of Hsp70 and its client proteins, which are involved in cell cycle regulation, DNA repair, and anti-apoptotic signaling. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is its selectivity for Hsp70, which minimizes off-target effects and toxicity. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has poor solubility in water, which can limit its use in certain experiments. It also requires careful handling and storage, as it is sensitive to light and air.
Future Directions
There are several future directions for the study of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of interest is the development of more potent and selective Hsp70 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the role of Hsp70 in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using this compound as a tool.
Synthesis Methods
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-bromo-N-(4-ethoxyphenyl)benzamide with piperidine, which leads to the formation of 4-(1-piperidinylcarbonyl)-N-(4-ethoxyphenyl)benzamide. In the second step, this compound is reacted with 4-aminobenzoic acid to yield this compound.
Scientific Research Applications
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer, lung cancer, and colon cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-ethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-9-5-4-8-18(19)20(24)22-17-12-10-16(11-13-17)21(25)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMMPDGIJXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5157614.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)
